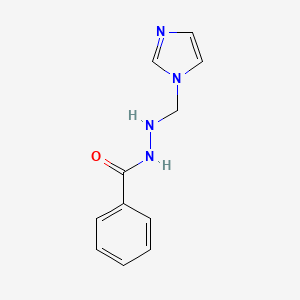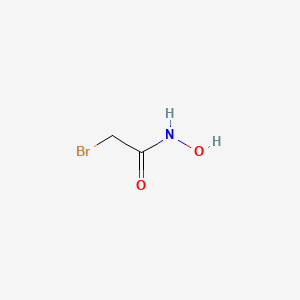
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thiohydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thiohydantoin is a synthetic organic compound with a unique structure that includes a dimethylamino group, an isobutyl group, and a thiohydantoin moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thiohydantoin typically involves the reaction of 3-(dimethylamino)propylamine with isobutyl isothiocyanate, followed by cyclization to form the thiohydantoin ring. The reaction is usually carried out in an organic solvent such as chloroform or dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thiohydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thiohydantoin has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thiohydantoin involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the thiohydantoin moiety can interact with metal ions and enzymes. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide (EDC): A carbodiimide used in peptide synthesis and protein crosslinking.
N,N-Dimethyl-1,3-propanediamine: A diamine used in the synthesis of surfactants and other organic compounds.
N,N’-Bis(3-dimethylaminopropyl)perylene-3,4,9,10-tetracarboxylic diimide (PDIN): A compound used in organic electronics.
Uniqueness
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thiohydantoin is unique due to its combination of a dimethylamino group, an isobutyl group, and a thiohydantoin ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
| 86503-13-1 | |
Fórmula molecular |
C12H23N3OS |
Peso molecular |
257.40 g/mol |
Nombre IUPAC |
3-[3-(dimethylamino)propyl]-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H23N3OS/c1-9(2)8-10-11(16)15(12(17)13-10)7-5-6-14(3)4/h9-10H,5-8H2,1-4H3,(H,13,17) |
Clave InChI |
MOYHQXSNWRSCJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1C(=O)N(C(=S)N1)CCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929688.png)

![tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12929728.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12929741.png)


